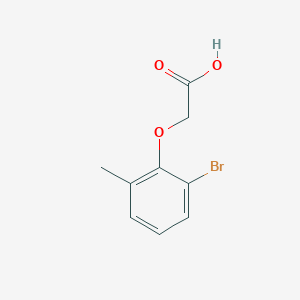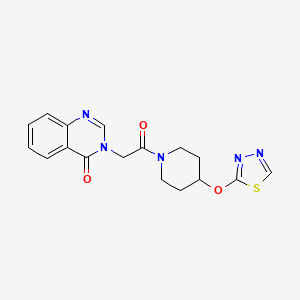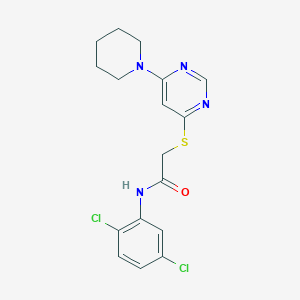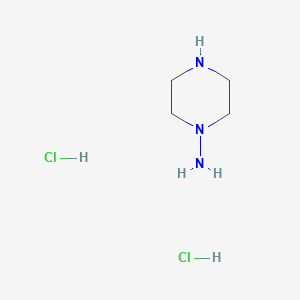
2-(2-Bromo-6-methylphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Bromo-6-methylphenoxy)acetic acid” is a chemical compound with the molecular formula C9H9BrO3 . It has an average mass of 245.070 Da and a monoisotopic mass of 243.973495 Da . It is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(2-Bromo-6-methylphenoxy)acetic acid” is 1S/C9H9BrO3/c1-6-3-2-4-7(10)9(6)13-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(2-Bromo-6-methylphenoxy)acetic acid” has a melting point of 216-217°C .Applications De Recherche Scientifique
Antioxidant Activity of Bromophenols
Research on bromophenols derived from marine sources, such as the red alga Rhodomela confervoides, has highlighted their potent antioxidant activities. These compounds, including various structurally related bromophenol derivatives, have been shown to exhibit significant free radical scavenging activities. This suggests their potential utility in preventing oxidative deterioration of food and possibly in pharmaceutical applications as natural antioxidants (Li et al., 2011).
Biological and Chemical Characterization
The isolation and characterization of brominated compounds from marine sponges, such as those from Thorectandra and Smenospongia species, reveal a diverse array of brominated tryptophan derivatives. These compounds, including known and novel structures, have been evaluated for their biological activities, showcasing the rich chemical diversity and biological relevance of marine-derived bromophenols and related compounds (Segraves & Crews, 2005).
Environmental and Analytical Chemistry
Studies have also focused on the environmental aspects and analytical chemistry applications of brominated compounds. For instance, the analysis and characterization of a bacterial metabolite of 2-bromooctylphenoxy acetic acid provided insights into its structure and potential environmental fate. This kind of research is crucial for understanding the environmental impact and degradation pathways of brominated organic compounds (Fujita et al., 2001).
Synthesis and Evaluation of Derivatives
The synthesis and evaluation of novel compounds derived from or related to 2-(2-Bromo-6-methylphenoxy)acetic acid have been a significant area of research. For example, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid demonstrates the ongoing efforts to explore the chemical space around bromophenol derivatives for potential antimicrobial activities. Such research efforts contribute to the development of new compounds with potential applications in medicine and agriculture (Noolvi et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-bromo-6-methylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-6-3-2-4-7(10)9(6)13-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWCONUJYMXFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-6-methylphenoxy)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2682225.png)
![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride](/img/structure/B2682228.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2682230.png)




![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2682236.png)


![ethyl N-[(2E)-2-{[(5-iodopyridin-2-yl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2682243.png)

